

# 3-Bromoquinoline-5-carboxylic acid molecular structure and properties

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## Compound of Interest

Compound Name: *3-Bromoquinoline-5-carboxylic acid*

Cat. No.: *B582176*

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## An In-depth Technical Guide to 3-Bromoquinoline-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of **3-Bromoquinoline-5-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and materials science.

## Molecular Structure and Identifiers

**3-Bromoquinoline-5-carboxylic acid** is a derivative of quinoline, featuring a bromine substituent at the 3-position and a carboxylic acid group at the 5-position. Its chemical structure is foundational to its reactivity and potential biological activity.

Identifier	Value
IUPAC Name	3-Bromoquinoline-5-carboxylic acid
CAS Number	1344046-12-3[1][2][3]
Molecular Formula	C <sub>10</sub> H <sub>6</sub> BrNO <sub>2</sub> [2]
Molecular Weight	252.06 g/mol [2]
SMILES	<chem>O=C(O)c1cccc2ncc(Br)cc12</chem>
InChI Key	AHSLKFZOVNDIDM-UHFFFAOYSA-N[4]

Molecular Structure Diagram:

Caption: Molecular structure of **3-Bromoquinoline-5-carboxylic acid**.

## Physicochemical Properties

Detailed experimental data for the physicochemical properties of **3-Bromoquinoline-5-carboxylic acid** are not widely available in the public domain. The following table summarizes the available information and provides estimated values based on related compounds.

Property	Value	Source/Notes
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility	Data not available	Likely soluble in organic solvents like DMSO and DMF.
pKa	Data not available	The carboxylic acid group is expected to have a pKa in the range of 4-5, typical for aromatic carboxylic acids. The quinoline nitrogen is weakly basic.
Appearance	Solid[4]	-
Storage	Sealed in dry, room temperature[2]	-

## Spectral Data

While specific spectra for **3-Bromoquinoline-5-carboxylic acid** are not readily published, the expected spectral characteristics can be inferred from the analysis of its parent compound, 3-bromoquinoline, and general principles of spectroscopy for carboxylic acids.

### 3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR:** The proton NMR spectrum is expected to show distinct signals in the aromatic region. The protons on the pyridine ring (positions 2 and 4) would likely be the most deshielded. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.
- $^{13}\text{C}$  NMR:** The carbon NMR spectrum should display ten distinct signals. The carbonyl carbon of the carboxylic acid would be found in the range of 165-185 ppm. The carbon atom attached to the bromine (C-3) would also have a characteristic chemical shift.

### 3.2. Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic molecular ion peak ( $M^+$ ) and a prominent  $M+2$  peak of nearly equal intensity, which is indicative of the presence of a single bromine atom due to its isotopic distribution ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ).

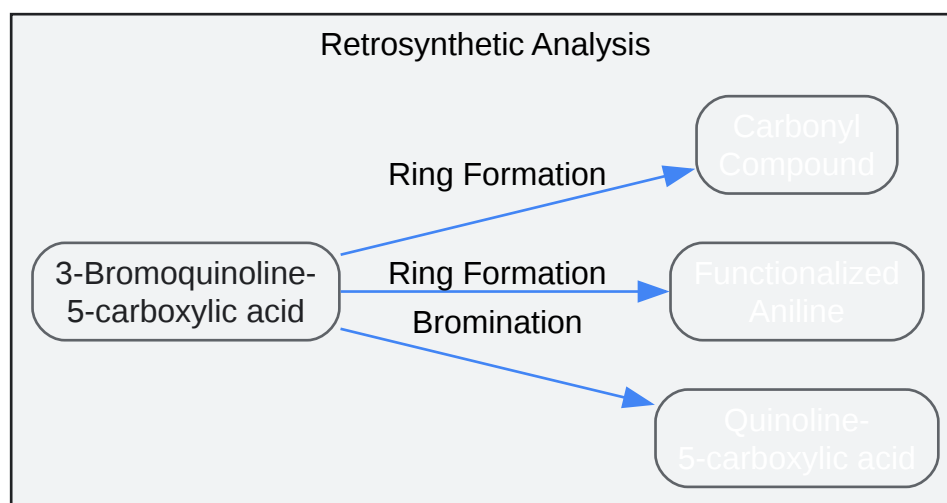
### 3.3. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a very broad O-H stretching band for the carboxylic acid, typically in the range of  $2500\text{--}3300\text{ cm}^{-1}$ . A strong carbonyl ( $\text{C=O}$ ) stretching absorption is expected between  $1710$  and  $1760\text{ cm}^{-1}$ .

## Synthesis and Reactivity

Detailed, peer-reviewed synthesis protocols specifically for **3-Bromoquinoline-5-carboxylic acid** are not readily available. However, its synthesis can be conceptualized through established methods for quinoline functionalization. A plausible synthetic approach could involve the bromination of a quinoline-5-carboxylic acid precursor or the construction of the quinoline ring from appropriately substituted aniline and carbonyl compounds.

Potential Synthetic Workflow:



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